3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride
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Overview
Description
3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride is a chemical compound with the molecular formula C8H10BrN3O2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride typically involves the following steps:
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Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Amination: : The brominated pyridine is then subjected to an amination reaction to introduce an amino group at the 3-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.
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Formation of Propanamide: : The resulting 3-amino-2-bromopyridine is then reacted with acrylonitrile (CH2=CHCN) to form the corresponding propanamide derivative.
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Dihydrochloride Formation: : Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH), alkoxy (OR), or amino (NH2) groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-amino-3-(2-substituted-pyridin-4-yl)propanamide derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or reduced pyridine derivatives.
Scientific Research Applications
3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromopyridine
- 4-Amino-3-bromopyridine
- 2-Amino-3-bromopyridine
Uniqueness
3-Amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-amino-3-(2-bromopyridin-4-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.2ClH/c9-7-3-5(1-2-12-7)6(10)4-8(11)13;;/h1-3,6H,4,10H2,(H2,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHOBJJFPXELJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(CC(=O)N)N)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrCl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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